tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Description
Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPNTJQMXAHNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192606 | |
| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-05-0, 167081-37-0 | |
| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130369-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction of Methyl Ester Precursors
A widely employed method involves the reduction of methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate using lithium borohydride (LiBH₄). This two-step procedure achieves high yields and stereochemical fidelity:
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Reaction Setup :
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Workup and Purification :
Key Advantages :
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High stereochemical retention (trans-configuration).
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Scalable to multi-gram quantities with minimal side reactions.
Carbamate Protection of Cyclobutyl Amines
An alternative route involves the direct carbamate protection of 3-(hydroxymethyl)cyclobutylamine using di-tert-butyl dicarbonate (Boc₂O):
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Reaction Protocol :
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Yield and Purity :
Mechanistic Insight :
The Boc group selectively protects the amine via nucleophilic acyl substitution, facilitated by the base deprotonating the amine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight solvent and temperature dependencies:
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent (LiBH₄) | THF | 91 | 99 | |
| Solvent (Boc₂O) | DCM | 88 | 98 | |
| Temperature | 60°C (LiBH₄) | 91 | 99 | |
| Temperature | 25°C (Boc₂O) | 88 | 98 |
Observations :
Stereochemical Control
The trans-configuration of the cyclobutane ring is critical for downstream applications. Key strategies include:
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Chiral Auxiliaries : Use of (1R,3R)-configured precursors to enforce stereochemistry.
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Low-Temperature Quenching : Prevents epimerization during workup.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols prioritize efficiency and safety:
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Reactor Type : Tubular continuous flow systems.
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Residence Time : 10–15 minutes at 60°C.
Advantages :
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Reduced solvent waste.
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Consistent product quality via automated pH and temperature control.
Purification Techniques
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Chromatography : Reserved for high-purity pharmaceutical intermediates (e.g., 99.9% purity).
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Recrystallization : Cost-effective for bulk production using ethanol/water mixtures.
Case Studies and Research Findings
Large-Scale Synthesis for Drug Development
In a 2023 study, 15 kg of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate was synthesized via continuous flow LiBH₄ reduction:
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Yield : 89%.
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Application : Intermediate for kinase inhibitors in oncology.
Chemical Reactions Analysis
Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles under basic conditions.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate serves as a valuable building block in organic synthesis. Its protected amine group allows for selective manipulation during the synthesis of complex molecules. Notably, it is utilized in:
- Synthesis of Cyclobutane-Containing Scaffolds : The compound can be incorporated into larger frameworks to create complex natural products and drug candidates.
- Peptide Synthesis : It acts as a precursor for introducing cyclobutane moieties into peptides, facilitating studies on the impact of ring structures on peptide conformation and stability.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications as a prodrug. The hydrolysis of the carbamate group can release active pharmaceutical ingredients under specific conditions, making it suitable for targeted drug delivery systems. Its biological activity includes:
- Enzyme Interaction Studies : The compound has been investigated for its interactions with enzymes, such as urease, where it exhibits competitive inhibition at the active site.
- Therapeutic Potential : Derivatives of this compound are explored for their stability and bioavailability, contributing to the development of new therapeutic agents targeting specific biological pathways.
Chemical Biology
In chemical biology, this compound is used to generate probes for studying biological processes. The deprotected amine group can be coupled with various biomolecules (e.g., carbohydrates, lipids) to create bioconjugates that aid in exploring cellular functions and localization .
Case Studies and Research Findings
Research findings indicate that this compound has been successfully employed in various studies:
- Enzyme Inhibition Studies : Investigations into its role as a urease inhibitor have demonstrated its potential to modulate nitrogen metabolism pathways.
- Drug Development : Studies have shown promising results in using this compound as a precursor for novel drug candidates targeting specific diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases, which cleave the carbamate bond to produce the corresponding amine and carbon dioxide .
Comparison with Similar Compounds
Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl (3-hydroxypropyl)carbamate: This compound has a similar structure but with a propyl group instead of a cyclobutyl group.
Tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate: This compound differs in the position of the hydroxymethyl group on the cyclobutyl ring.
Tert-butyl (S)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate: This compound features a pyrrolidine ring instead of a cyclobutyl ring.
The uniqueness of this compound lies in its specific cyclobutyl structure, which imparts distinct chemical and physical properties compared to its analogs.
Biological Activity
tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol, is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in biochemical research and potential therapeutic applications.
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.27 g/mol
- CAS Number : 130369-05-0
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzymatic activity. This interaction can influence several cellular processes including:
- Signal Transduction : By inhibiting or activating specific signaling pathways.
- Metabolism : Altering the metabolic pathways by affecting enzyme activity.
- Gene Expression : Modulating transcription factors that regulate gene expression.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been studied for its potential as an inhibitor of urease, an enzyme critical in nitrogen metabolism. The inhibition mechanism involves competitive binding at the active site of the enzyme, thereby reducing its activity and impacting related metabolic pathways .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's structural features may enhance its ability to penetrate cell membranes and interact with intracellular targets .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in treating inflammatory diseases .
Study 1: Urease Inhibition
In a study examining the urease inhibition properties of various carbamates, this compound was found to significantly inhibit urease activity in vitro. The study quantified enzyme activity using a colorimetric assay, revealing an IC50 value indicative of moderate potency compared to known urease inhibitors .
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound involved treating various cancer cell lines with different concentrations. Results showed that this compound induced cell death in a dose-dependent manner, with significant morphological changes observed under microscopy consistent with apoptosis.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | Cyclopropyl Structure | Moderate urease inhibition |
| Tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate | Bis(hydroxymethyl) Structure | Enhanced anti-inflammatory effects |
This comparison highlights the unique structural attributes of this compound that may confer distinct biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, and how can reaction yields be maximized?
- Methodological Answer : The compound is synthesized via carbamate protection of cyclobutane derivatives. A high-yield (100%) method involves condensation of tert-butyl carbamate precursors with hydroxymethyl cyclobutyl intermediates under mild conditions . Key steps include:
- Use of tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate as a precursor.
- Reaction optimization via pH control (neutral to slightly basic) and low-temperature stirring.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can structural characterization of this carbamate be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm cyclobutyl ring geometry and hydroxymethyl group position (e.g., trans vs. cis isomers) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to distinguish between cis/trans isomers .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₉NO₃, MW 201.26) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store in airtight containers under inert gas (argon) at 2–8°C to prevent oxidation and moisture absorption .
- Avoid exposure to strong acids/bases, which can cleave the tert-butoxycarbonyl (Boc) protecting group .
Advanced Research Questions
Q. How does the hydroxymethyl cyclobutyl moiety influence reactivity in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer :
- The cyclobutyl ring’s strain enhances reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with boronic acids in THF/H₂O (3:1) at 80°C .
- Monitor regioselectivity via LC-MS; the hydroxymethyl group may direct coupling to the cyclobutyl ring’s 3-position .
Q. What strategies resolve contradictions in crystallographic data for Boc-protected cyclobutane derivatives?
- Methodological Answer :
- Twinned Crystals : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands to model twinning .
- Disorder Modeling : For flexible hydroxymethyl groups, apply PART and SUMP constraints to refine occupancy .
Q. How can this carbamate serve as a building block in heterocyclic drug discovery?
- Methodological Answer :
- Reductive Amination : React with benzylamine to install amino groups, followed by Boc deprotection (H₂/Pd-C) to generate cyclobutyl diamines .
- SNAr Displacement : Use chlorobenzothiazole to form fused imidazo[4,5-b]pyridines, a scaffold in PDE inhibitors .
Q. What in vitro assays assess the compound’s toxicity for preclinical studies?
- Methodological Answer :
- MTT Assay : Test cytotoxicity in HEK-293 cells (IC₅₀ > 100 µM suggests low toxicity) .
- hERG Binding : Use patch-clamp electrophysiology to evaluate cardiac risk; Boc groups typically reduce hERG affinity vs. primary amines .
- Caution : Derivatives with free hydroxymethyl groups may exhibit higher cytotoxicity; always compare with protected analogs .
Key Challenges and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
